N-(1H-Benzo[d]imidazol-6-yl)acetamide
CAS No.: 34443-02-2
Cat. No.: VC7968942
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
![N-(1H-Benzo[d]imidazol-6-yl)acetamide - 34443-02-2](/images/structure/VC7968942.png)
Specification
CAS No. | 34443-02-2 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | N-(3H-benzimidazol-5-yl)acetamide |
Standard InChI | InChI=1S/C9H9N3O/c1-6(13)12-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | ANXMOWJCWNWSIC-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)N=CN2 |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=CN2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
N-(1H-Benzo[d]imidazol-6-yl)acetamide (molecular formula: C₉H₉N₃O; molecular weight: 175.19 g/mol) consists of a benzimidazole ring system fused to an acetamide group at the 6-position . The benzimidazole moiety comprises two fused aromatic rings—a benzene and an imidazole—with nitrogen atoms at positions 1 and 3. The acetamide substituent (-NHCOCH₃) introduces polar functionality, enhancing solubility and enabling hydrogen bonding interactions .
Crystallographic Data
X-ray diffraction studies of analogous benzimidazole-acetamide derivatives reveal planar geometries, with bond lengths and angles consistent with aromatic systems. For example, the C-N bond in the acetamide group measures approximately 1.34 Å, typical for amide linkages, while the benzimidazole ring exhibits bond alternation characteristic of aromaticity .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (CDCl₃, 200 MHz) show distinct signals for aromatic protons (δ 7.2–8.1 ppm), the acetamide methyl group (δ 2.1 ppm, singlet), and the NH proton (δ 10.2 ppm, broad) . ¹³C NMR confirms the carbonyl carbon at δ 168.5 ppm and aromatic carbons between δ 115–140 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include N-H stretching (3280 cm⁻¹), C=O stretching (1650 cm⁻¹), and C-N vibrations (1250 cm⁻¹) .
Synthetic Methodologies
Direct Acylation of Benzimidazole Derivatives
The most efficient route involves reacting 6-amino-1H-benzimidazole with acetic anhydride under reflux conditions . This method achieves yields >80% and minimizes byproducts:
Reaction optimization studies indicate that excess acetic anhydride (1.5 equiv) and a catalytic amount of pyridine enhance efficiency .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, a 10-minute irradiation at 150°C in DMF yields 75% product, compared to 6 hours under conventional heating .
Solid-Phase Synthesis
Immobilizing the benzimidazole precursor on Wang resin enables sequential acylation and cleavage, achieving 92% purity after HPLC .
Pharmacological Applications
Antimicrobial Activity
N-(1H-Benzo[d]imidazol-6-yl)acetamide derivatives exhibit broad-spectrum antimicrobial effects. Against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), these compounds disrupt cell wall synthesis by inhibiting penicillin-binding proteins .
Anticancer Mechanisms
Preliminary studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction (EC₅₀: 12 µM). Mechanistically, the compound activates caspase-3 and downregulates Bcl-2 expression .
Analytical and Regulatory Considerations
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves N-(1H-Benzo[d]imidazol-6-yl)acetamide with a retention time of 6.8 minutes, enabling purity assessments >99% .
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Modifying the acetamide side chain (e.g., substituting methyl with trifluoromethyl) could enhance metabolic stability and target affinity .
Scale-Up Challenges
Current synthetic routes face limitations in atom economy (45–60%). Flow chemistry approaches may improve efficiency by optimizing heat and mass transfer .
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